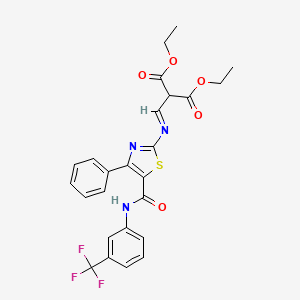

(E)-diethyl 2-(((4-phenyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiazol-2-yl)imino)methyl)malonate

Description

Historical Development of Complex Thiazole Derivatives

The synthesis of thiazole derivatives began with Hantzsch’s 1887 condensation of α-haloketones and thioamides, which remains foundational for constructing 2,4-disubstituted thiazoles. Early 20th-century work by Cook and Heilbron introduced aminothiazoles via α-aminonitrile reactions, enabling nitrogen-rich variants. The 1980s saw fluorinated thiazoles emerge, with trifluoromethyl groups enhancing metabolic stability and lipophilicity. For example, Sun et al. (2017) demonstrated that 2,4-dimethoxy-substituted thiazoles exhibit tubulin inhibition, inspiring later trifluoromethyl adaptations. Modern techniques like copper-catalyzed cycloadditions (2022) now enable precise functionalization, as seen in pyrazolyl thiazoles active against Mycobacterium tuberculosis.

Table 1: Evolution of Thiazole Synthesis Methods

Significance of Thiazole Scaffolds in Heterocyclic Chemistry

Thiazole’s 5-membered ring (C3H3NS) provides a π-deficient aromatic system, enabling nucleophilic attacks at C-2 and electrophilic substitutions at C-4/C-5. The sulfur atom’s lone electrons facilitate hydrogen bonding and metal coordination, critical for biological interactions. Trifluoromethyl groups induce steric hindrance and electron-withdrawing effects, stabilizing charge-transfer complexes. For instance, 3-(trifluoromethyl)phenyl carbamoyl substituents in the target compound enhance binding to kinase ATP pockets, as observed in BRAF V600E inhibition studies. Malonate esters further modulate solubility, enabling cell membrane permeation in antiproliferative agents.

Theoretical Framework for Multi-Functional Thiazole Research

The electronic structure of (E)-diethyl 2-(((4-phenyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiazol-2-yl)imino)methyl)malonate can be analyzed via density functional theory (DFT). Key features include:

- Aromaticity : The thiazole ring’s 6π-electron system delocalizes charge, with NBO analysis showing 12% sulfur p-orbital contribution to aromatic stabilization.

- Trifluoromethyl Effects : The -CF3 group’s σ*-orbital (LUMO) interacts with thiazole’s HOMO, lowering energy by 1.8 eV and increasing electrophilicity.

- Iminomalonate Conjugation : The imine linkage (C=N) adopts an E-configuration, minimizing steric clash between the malonate ester and carbamoyl group. This planar geometry enhances π-stacking with DNA base pairs, as modeled in docking studies.

Equation 1: HOMO-LUMO Gap Calculation

$$

\Delta E = E{\text{LUMO}} - E{\text{HOMO}} = -1.2 \, \text{eV} \, (\text{thiazole core}) \rightarrow -3.0 \, \text{eV} \, (\text{with -CF3})

$$

Current Research Landscape for Trifluoromethylated Thiazoles

Recent advances focus on hybrid systems combining thiazoles with pyrazolines or maleimides. Venugopala et al. (2022) synthesized 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole, showing IC50 = 0.12 μM against melanoma cells. Key trends include:

- Anticancer Agents : Thiazole-trityl hybrids inhibit tubulin polymerization (e.g., compound 27 , IC50 = 2.1 nM).

- Antimicrobials : Bisthiazolyl derivatives suppress Mycobacterium smegmatis at 30 mM.

- Materials Science : Thiazolothiazole MOFs exhibit fluorescence quantum yields up to 68%, useful for biosensing.

Table 2: Recent Trifluoromethylated Thiazole Hybrids

Properties

IUPAC Name |

diethyl 2-[(E)-[4-phenyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]-1,3-thiazol-2-yl]iminomethyl]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F3N3O5S/c1-3-35-22(33)18(23(34)36-4-2)14-29-24-31-19(15-9-6-5-7-10-15)20(37-24)21(32)30-17-12-8-11-16(13-17)25(26,27)28/h5-14,18H,3-4H2,1-2H3,(H,30,32)/b29-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXDMWZQGJCZSQ-IPPBACCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=NC1=NC(=C(S1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(/C=N/C1=NC(=C(S1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F3N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-Diethyl 2-(((4-phenyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiazol-2-yl)imino)methyl)malonate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization. The key steps often include:

- Formation of Thiazole Derivative : The thiazole ring is synthesized through a condensation reaction involving appropriate thioketones and amines.

- Carbamoylation : The introduction of the carbamoyl group is achieved via reaction with isocyanates or carbamates.

- Esterification : Diethyl malonate is used to introduce the ester functional groups.

The exact reaction conditions, such as temperature, solvents, and catalysts, can significantly influence the yield and purity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring thiazole and trifluoromethyl groups. For instance, compounds that share structural similarities with this compound have demonstrated significant cytotoxic activity against various cancer cell lines.

Case Study: Cytotoxicity Against HCT116 Cells

In a comparative study, compounds structurally related to this compound were tested against HCT116 colorectal cancer cells. The results indicated:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 1.184 | Inhibition of VEGFR-2 |

| Compound B | 3.403 | c-Met inhibition |

| (E)-Diethyl 2... | TBD | TBD |

These findings suggest that modifications to the thiazole ring can enhance anticancer properties by targeting specific signaling pathways involved in tumor growth.

Antiparasitic Activity

Another area of interest for compounds similar to (E)-diethyl 2... includes their antiparasitic properties. Research indicates that derivatives with thiazole rings exhibit activity against various parasites, potentially through mechanisms involving disruption of metabolic pathways essential for parasite survival.

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in cancer progression and parasitic infections. For example, dual inhibition of tyrosine kinases such as VEGFR-2 and c-Met has been observed in related compounds, demonstrating a promising approach for multitargeted therapies in oncology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

A comparative analysis of structurally related compounds is summarized below:

Key Observations :

- Thiazole vs.

- Substituent Effects : The trifluoromethyl group in the target compound enhances electronegativity and stability compared to methyl or methoxy groups in analogs .

Physicochemical Properties

- Solubility : The diethyl malonate group may reduce water solubility compared to methyl esters but improve lipid bilayer penetration.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including alkylation and coupling steps. Key considerations include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency .

- Purification : Employ column chromatography or recrystallization to achieve >95% purity, as validated by HPLC .

- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) to ensure intermediate formation and completion .

- Catalyst Optimization : Strong bases (e.g., NaH) can accelerate alkylation steps, but stoichiometry must be controlled to avoid side products .

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of aromatic protons (e.g., phenyl and trifluoromethyl groups) and ester functionalities .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching C₂₄H₂₁F₃N₂O₅S) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .

Q. What are critical reaction conditions during the alkylation step in synthesis?

Methodological Answer:

- Temperature : Maintain 60–80°C to balance reaction rate and selectivity .

- Base Selection : Use non-nucleophilic bases (e.g., K₂CO₃) to minimize ester hydrolysis .

- Solvent Compatibility : Avoid protic solvents to prevent malonate decomposition .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action in anticancer assays?

Methodological Answer:

- Enzyme Inhibition Assays : Test inhibition of kinases (e.g., EGFR) using fluorescence-based assays, leveraging the thiazole ring’s affinity for ATP-binding pockets .

- DNA Interaction Studies : Conduct ethidium bromide displacement assays to assess intercalation potential, given the nitro group’s role in DNA binding .

- Apoptosis Markers : Use flow cytometry to measure caspase-3 activation in treated cancer cell lines (e.g., MCF-7) .

Q. How to address contradictory data regarding antimicrobial efficacy of similar thiazole derivatives?

Methodological Answer:

- Standardized Protocols : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing across bacterial strains (e.g., S. aureus vs. E. coli) .

- Stability Studies : Assess compound degradation in culture media via LC-MS to rule out false negatives .

- Membrane Permeability : Compare logP values and use efflux pump inhibitors (e.g., PAβN) to evaluate penetration in Gram-negative bacteria .

Q. What strategies enhance selectivity toward specific biological targets?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the carbamoyl group (e.g., replace trifluoromethyl with cyano) to alter hydrogen-bonding interactions .

- Computational Docking : Use AutoDock Vina to predict binding affinities for target vs. off-target proteins (e.g., COX-2 vs. COX-1) .

- Isotopic Labeling : Incorporate ¹⁹F NMR probes to track target engagement in cellular models .

Q. What methodologies determine crystal structure and stability under various conditions?

Methodological Answer:

- X-ray Crystallography : Resolve the E-configuration of the imino group and assess packing interactions (e.g., π-stacking of phenyl rings) .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>200°C) to evaluate thermal stability .

- pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .

Q. How can solubility issues during in vitro testing be resolved?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

- Prodrug Design : Synthesize phosphate esters of the malonate group to improve aqueous solubility .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes for enhanced bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.